what are the chemical properties of 3-(4-chlorophenyl)-3-methylbutan-2-one
what are the chemical properties of 3-(4-chlorophenyl)-3-methylbutan-2-one
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-chlorophenyl)-3-methylbutan-2-one
Introduction
3-(4-chlorophenyl)-3-methylbutan-2-one is a ketone featuring a chlorophenyl group attached to a sterically hindered tertiary carbon center.[1] Its molecular structure makes it a valuable intermediate in synthetic organic and medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in drug development and chemical synthesis. The compound's structure allows for the exploration of structure-activity relationships in the design of novel pharmacologically active molecules.[1]
Physicochemical and Structural Properties
The fundamental properties of 3-(4-chlorophenyl)-3-methylbutan-2-one are summarized below. These identifiers are crucial for database searches and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-3-methylbutan-2-one | PubChem[1] |
| Molecular Formula | C₁₁H₁₃ClO | Benchchem[1] |
| Molecular Weight | 196.67 g/mol | Benchchem[1] |
| Canonical SMILES | CC(C(C)(C1=CC=C(Cl)C=C1)C)=O | Benchchem[1] |
| InChI | InChI=1S/C11H13ClO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3 | PubChem[1] |
| CAS Number | 16703-39-2 | Benchchem[1] |
Synthesis and Mechanistic Insights
The synthesis of α-aryl ketones like 3-(4-chlorophenyl)-3-methylbutan-2-one is a cornerstone of organic synthesis.[1] The most direct and classical approach is the Friedel-Crafts acylation.[1]
Friedel-Crafts Acylation Approach
This method involves an electrophilic aromatic substitution reaction. Two primary pathways can be envisioned for the synthesis of this specific ketone:
-
Acylation of Chlorobenzene: Reacting chlorobenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The para-directing effect of the chlorine atom on the benzene ring favors the formation of the desired 4-substituted product.
-
Reaction of a Tertiary Carbenium Ion Precursor: An alternative involves the reaction of an acyl chloride with a precursor that can form a stable tertiary carbenium ion which then reacts with chlorobenzene.
The first approach is generally more common. The Lewis acid catalyst is crucial as it coordinates with the acyl halide, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring.
Generalized Synthetic Workflow
The following diagram illustrates the logical flow of a typical Friedel-Crafts acylation synthesis.
Caption: Generalized workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of 3-(4-chlorophenyl)-3-methylbutan-2-one.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or an oil bubbler) to maintain an inert atmosphere.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The mixture is cooled in an ice bath to 0°C.
-
Addition of Acyl Chloride: 3,3-Dimethylbutanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension.
-
Addition of Chlorobenzene: Chlorobenzene (3-5 equivalents, acting as both reactant and solvent) is added slowly via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
While a comprehensive set of publicly available experimental spectra is limited, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the three protons of the acetyl group (CH₃-C=O), a singlet for the six protons of the two geminal methyl groups, and a characteristic AA'BB' pattern (two doublets) for the four protons on the para-substituted aromatic ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (ketone), the quaternary carbon, the methyl carbons, and the carbons of the chlorophenyl ring (four distinct signals due to symmetry).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1710-1725 cm⁻¹, characteristic of the C=O stretching vibration of a ketone. Other notable peaks would include C-H stretches for the alkyl and aromatic groups, and C=C stretches for the aromatic ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of an acetyl group (CH₃CO) and other alkyl fragments.
Chemical Reactivity and Synthetic Potential
The reactivity of 3-(4-chlorophenyl)-3-methylbutan-2-one is governed by the ketone functional group and the substituted aromatic ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a wide range of standard transformations, including reduction to the corresponding secondary alcohol, reductive amination to form amines, and reaction with Grignard or organolithium reagents to yield tertiary alcohols.
-
Enolate Formation: The presence of α-protons on the acetyl group allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in reactions such as aldol condensations and alkylations. However, the steric hindrance from the adjacent quaternary carbon may influence the reactivity of the carbonyl group and the ease of enolate formation.
-
Aromatic Ring Reactions: The chlorophenyl group is generally stable but can undergo further electrophilic aromatic substitution, although the existing substituents will influence the position and feasibility of such reactions. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck) under appropriate catalytic conditions, allowing for further molecular elaboration.
The diagram below illustrates potential synthetic transformations.
Caption: Key reaction pathways for the title compound.
Applications in Research and Drug Development
3-(4-chlorophenyl)-3-methylbutan-2-one serves primarily as a building block for the synthesis of more complex organic molecules.[1] Its utility lies in its combination of a reactive ketone handle and a substituted aromatic ring, which is a common feature in many biologically active compounds.
-
Precursor for Novel Scaffolds: It is used as a key precursor in multi-step synthetic pathways to generate libraries of compounds for high-throughput screening.[1]
-
Medicinal Chemistry: The chlorophenyl moiety is a well-known pharmacophore that can influence a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. By modifying the ketone portion of this molecule, medicinal chemists can systematically explore how structural changes affect biological activity.
-
Agrochemical Research: Similar structures are often investigated for potential use as herbicides, fungicides, or insecticides.
Safety and Handling
This product is intended for research purposes only and should be handled by qualified professionals in a controlled laboratory setting.[1]
-
General Hazards: While a specific Safety Data Sheet (SDS) is not widely available, compounds of this class may cause skin, eye, and respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][4] Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation or other symptoms persist.[4][5]
References
-
mzCloud. (2017, November 21). 3-(4-Chloroanilino)-3-methyl-2-butanone oxime. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-phenylbutan-2-one. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-2-one — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(4-chlorophenyl)butan-2-one — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-2-one. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-(4-chlorophenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Chlorophenyl)-3-methylbutan-2-one. Retrieved from [Link]
